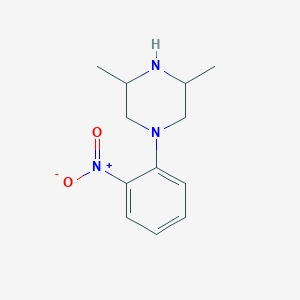

3,5-Dimethyl-1-(2-nitrophenyl)piperazine

描述

3,5-Dimethyl-1-(2-nitrophenyl)piperazine is a substituted piperazine derivative characterized by a six-membered piperazine ring with methyl groups at positions 3 and 5 and a 2-nitrophenyl group attached to the nitrogen at position 1 (Figure 1). The methyl groups enhance steric hindrance and modulate electronic properties, while the ortho-nitro substituent introduces electron-withdrawing effects, influencing solubility, metabolic stability, and receptor interactions.

属性

CAS 编号 |

450352-66-6 |

|---|---|

分子式 |

C12H17N3O2 |

分子量 |

235.28g/mol |

IUPAC 名称 |

3,5-dimethyl-1-(2-nitrophenyl)piperazine |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-5-3-4-6-12(11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3 |

InChI 键 |

WJUYWKJVECSDQD-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(N1)C)C2=CC=CC=C2[N+](=O)[O-] |

规范 SMILES |

CC1CN(CC(N1)C)C2=CC=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical profiles:

Table 1: Physicochemical Comparison of Piperazine Derivatives

| Compound Name | Substituents | ClogD* | Solubility (μM) | pKa (Piperazine N) |

|---|---|---|---|---|

| 3,5-Dimethyl-1-(2-nitrophenyl)piperazine | 3,5-Me; 1-(2-NO₂Ph) | ~2.5 | ~40–60† | ~5.0–6.0‡ |

| 1-(2-Nitrophenyl)piperazine | 1-(2-NO₂Ph) | ~1.8 | <20§ | ~3.8–4.5§ |

| 3,5-Dimethyl-1-(4-nitrophenyl)piperazine | 3,5-Me; 1-(4-NO₂Ph) | ~2.5 | ~30–50† | ~5.0–6.0‡ |

| 8a (N-phenylpiperazinyl quinolone) | Direct N-Ph attachment | >3.0 | <20 | ≤3.8 |

| 8b (N-benzylpiperazinyl quinolone) | N-Benzyl spacer | ~2.0 | 60–80 | ~6.0–7.0 |

*ClogD estimated based on substituent contributions. †Inferred from : Methyl groups reduce basicity (higher pKa vs. 8a), enhancing solubility compared to non-methylated analogs. ‡Methyl groups donate electrons, raising pKa vs. 8a but lowering it vs. benzyl-substituted derivatives. §Direct N-phenyl attachment reduces solubility due to low pKa ().

Key Findings :

- Solubility: The methyl groups in 3,5-dimethyl analogs improve solubility compared to non-methylated derivatives (e.g., 1-(2-nitrophenyl)piperazine) by moderating pKa. However, solubility remains lower than compounds with ethylene or benzyl spacers (e.g., 8b) .

Metabolic Stability

Piperazines are prone to oxidative metabolism and dealkylation. Key differences include:

- Nitro Group : The 2-nitrophenyl substituent may undergo nitro reduction, a common metabolic pathway for aromatic nitro compounds, which could limit bioavailability .

Table 2: Metabolic Pathways of Selected Derivatives

| Compound | Major Metabolic Pathways | Stability vs. Target |

|---|---|---|

| 3,5-Dimethyl-1-(2-nitrophenyl)piperazine | Nitro reduction, N-oxide formation | Reference |

| 1-(2-Nitrophenyl)piperazine | Piperazine ring oxidation, nitro reduction | Lower |

| 8a (N-phenylpiperazinyl) | Rapid hepatic clearance | Significantly lower |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。